O-Acetyl-L-homoserine hydrochloride
CAS No.: 250736-84-6
Cat. No.: VC20758358
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 250736-84-6 |
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Molecular Formula | C6H12ClNO4 |
Molecular Weight | 197.62 g/mol |
IUPAC Name | (2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 |
Standard InChI Key | LFZHWEFUZURWRL-JEDNCBNOSA-N |
Isomeric SMILES | CC(=O)OCC[C@@H](C(=O)O)[NH3+].[Cl-] |
SMILES | CC(=O)OCCC(C(=O)O)N.Cl |
Canonical SMILES | CC(=O)OCCC(C(=O)O)[NH3+].[Cl-] |
Chemical Structure and Properties
O-Acetyl-L-homoserine hydrochloride (C₆H₁₂ClNO₄) is the hydrochloride salt of O-acetyl-L-homoserine. It features an acetylated hydroxyl group on the gamma carbon of homoserine, with the amino group protonated by hydrochloride. The compound exists as a white solid under standard conditions .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of O-Acetyl-L-homoserine hydrochloride:
Property | Value |
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CAS Number | 7540-67-2 |
Molecular Formula | C₆H₁₂ClNO₄ |
Molecular Weight | 197.617 g/mol |
Melting Point | 134-136°C |
Exact Mass | 197.045 |
Parent Compound | O-acetyl-L-homoserine (CID 439389) |
Physical Appearance | White solid |
Polar Surface Area (PSA) | 89.62 |
LogP | 0.85380 |
The compound has moderate water solubility and contains both hydrophilic and hydrophobic moieties, which contributes to its biochemical functions .
Structural Features
O-Acetyl-L-homoserine hydrochloride possesses an S-configuration at its alpha carbon, maintaining the chirality of the parent amino acid L-homoserine. The acetyl group is attached to the gamma hydroxyl, creating an ester linkage that makes this site reactive toward nucleophilic substitution reactions. This characteristic makes it particularly important in biological systems where the acetyl group serves as a leaving group during enzymatic reactions .
Synthesis Methods
The chemical synthesis of O-Acetyl-L-homoserine hydrochloride typically involves the acetylation of L-homoserine under acidic conditions. The established synthetic route provides a means to obtain this compound with good yields for both research and industrial applications.
Laboratory Synthesis
A detailed synthetic procedure for O-Acetyl-L-homoserine involves the following steps:
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Preparation of a reaction mixture containing glacial acetic acid (99.9%, 20.0 mL, 345.9 mmol) and perchloric acid (60%, 1.7 mL, 43.3 mmol) cooled to 16-18°C.
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Careful addition of acetic anhydride (99%, 8.1 mL, 84.8 mmol) under stirring.
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Addition of L-homoserine (1.0 g, 8.4 mmol) dissolved in acetic acid (10.0 mL).
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The reaction is allowed to reach room temperature and stirred for 90 minutes.
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Unreacted acetic anhydride is quenched with water (0.22 mL).
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The mixture is neutralized with pentylamine (2.0 mL, 17.2 mmol).
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After adding diethyl ether (300 mL), the crude product is kept overnight at 4°C and then for five more hours at -20°C.
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The precipitate of homoserine lactone is removed by filtration.
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The filtrate is diluted with water (15 mL), filtered again, and diluted in ethanol.
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After standing overnight at 4°C, a second precipitate is obtained.
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This product is isolated by filtration and recrystallized twice from ethanol to yield O-acetyl-L-homoserine (0.82 g, 5.1 mmol, 61% yield) as a white solid .
This synthetic route achieves a reasonable yield of 61%, making it feasible for laboratory-scale production of the compound .
Biological Significance
O-Acetyl-L-homoserine hydrochloride plays crucial roles in microbial metabolism, particularly in amino acid biosynthesis pathways. Its biological significance extends to several key processes in various organisms.
Function in Microorganisms
O-Acetyl-L-homoserine sulfhydrylase (EC 4.2.99.10) is an enzyme that uses O-acetyl-L-homoserine as a substrate and is essential for certain microorganisms. This enzyme functions as a homocysteine synthase in the methionine synthesis pathway and participates in an alternative pathway of L-homocysteine synthesis for microbes in which homocysteine is synthesized mainly via cystathionine .
Additionally, the enzyme can catalyze the de novo synthesis of L-cysteine and O-alkyl-L-homoserine in some microorganisms and possibly plays a role in recycling the methylthio group of methionine .
Industrial Applications
The industrial significance of O-Acetyl-L-homoserine hydrochloride lies in its potential as a platform chemical for producing various high-value compounds through both enzymatic and chemical processes.
Production of High-Value Compounds
O-Acetyl-L-homoserine is recognized as a potential platform chemical for the production of several high-value compounds, including:
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L-Methionine: An essential amino acid used in animal feed supplements, pharmaceuticals, and food additives. The industrial production of L-methionine often utilizes O-acetyl-L-homoserine as a key intermediate. When compared to using L-homoserine directly, O-acetyl-L-homoserine offers advantages as it doesn't require activation by HCl before reacting with methanethiol to produce L-methionine .
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γ-Butyrolactone: A versatile compound used in the production of polymers, pharmaceuticals, and agrochemicals .
Microbial Production Methods
Recent research has focused on developing microbial fermentation processes for the efficient production of O-acetyl-L-homoserine, which offers a more sustainable alternative to chemical synthesis. Corynebacterium glutamicum has emerged as a promising chassis organism for this purpose due to its established use in industrial amino acid production .
Recent achievements in microbial production include:
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Introduction of exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain, resulting in the accumulation of 0.98 g/L of O-acetyl-L-homoserine.
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Optimization of acetyl-CoA biosynthesis pathways and addition of feedstocks (acetate, citrate, and pantothenate), which increased the O-acetyl-L-homoserine titer 2.3-fold to 3.2 g/L.
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Enhancement of expression of L-homoserine dehydrogenase and L-homoserine acetyltransferase via strong promoters, increasing the O-acetyl-L-homoserine titer by 62.5%.
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Development of an engineered strain capable of producing 17.4 g/L of O-acetyl-L-homoserine in 96 hours with acetate as a supplementary feedstock in a 5-L bioreactor .
These advancements represent significant progress toward the industrial-scale production of O-acetyl-L-homoserine through microbial fermentation.
Metabolic Engineering for Enhanced Production
The efficient production of O-acetyl-L-homoserine has been a focus of metabolic engineering efforts, with several strategies proving successful in increasing yields and productivity.
Pathway Engineering Strategies
Several key strategies have been employed to enhance O-acetyl-L-homoserine production in microorganisms:
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Expression of Heterologous L-homoserine Acetyltransferase: Native expression of the metX gene in C. glutamicum is typically too low for substantial O-acetyl-L-homoserine accumulation. By introducing L-homoserine acetyltransferase genes from different organisms, particularly from Leptospira meyeri, improved enzyme activity and O-acetyl-L-homoserine production have been achieved .
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Acetyl-CoA Supply Enhancement: Since acetyl-CoA is a direct precursor for O-acetyl-L-homoserine biosynthesis, various approaches to increase its availability have been tested. These include:
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Promoter Engineering: Strengthening the expression of key enzymes like L-homoserine dehydrogenase and L-homoserine acetyltransferase through the use of strong promoters has significantly increased O-acetyl-L-homoserine production .
Challenges in Metabolic Engineering
Despite the progress made, several challenges remain in the metabolic engineering of microorganisms for O-acetyl-L-homoserine production:
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